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Compound of Interest

Compound Name:
2-Chloro-4-

(difluoromethoxy)pyridine

Cat. No.: B580371 Get Quote

In the landscape of modern drug discovery, the strategic selection of molecular building blocks

is paramount to achieving desired therapeutic profiles. The pyridine ring system is one of the

most pervasive heterocyclic scaffolds in approved pharmaceuticals, valued for its ability to

engage in hydrogen bonding, its metabolic stability, and its versatile synthetic handles.[1][2]

Concurrently, the incorporation of fluorine-containing substituents has become a cornerstone of

medicinal chemistry.[3] The difluoromethoxy group (-OCHF2) in particular has emerged as a

critical bioisostere for hydroxyl or methoxy groups. It offers a unique combination of properties,

including enhanced metabolic stability, increased lipophilicity, and the ability to modulate the

acidity of nearby functional groups, without introducing the significant steric bulk of a

trifluoromethyl group.[4]

2-Chloro-4-(difluoromethoxy)pyridine represents the convergence of these two powerful

motifs. It is a highly valuable intermediate designed for advanced chemical synthesis, providing

researchers with a robust platform for generating novel active pharmaceutical ingredients

(APIs).[5][6] The presence of a reactive chlorine atom at the 2-position allows for precise and

selective downstream functionalization, making it an ideal starting point for building diverse

compound libraries aimed at a wide array of biological targets.[6] This guide serves as a

comprehensive technical resource for researchers, scientists, and drug development

professionals, detailing the synthesis, reactivity, and strategic applications of this key molecular

intermediate.

Physicochemical and Structural Properties

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b580371?utm_src=pdf-interest
https://pmc.ncbi.nlm.nih.gov/articles/PMC8520849/
https://pubs.rsc.org/en/content/articlelanding/2025/md/d4md00632a
https://www.mdpi.com/1422-0067/24/9/7728
https://pdf.benchchem.com/1331/A_Technical_Guide_to_2_Difluoromethoxy_pyridine_Derivatives_Synthesis_Biological_Activity_and_Therapeutic_Potential.pdf
https://www.benchchem.com/product/b580371?utm_src=pdf-body
https://www.nbinno.com/pharmaceutical-intermediates/2-chloro-4-difluoromethoxy-pyridine-pharmaceutical-intermediate-manufacturer-supplier-china-qm
https://www.benchchem.com/product/b1404724
https://www.benchchem.com/product/b1404724
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b580371?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A clear understanding of a compound's fundamental properties is the foundation of its effective

use in synthesis. The key identifiers and physicochemical characteristics of 2-Chloro-4-
(difluoromethoxy)pyridine are summarized below.

Property Value Source(s)

CAS Number 1206978-15-5 [7][8]

Molecular Formula C₆H₄ClF₂NO [7][8]

Molecular Weight 179.55 g/mol [7][8]

IUPAC Name
2-chloro-4-

(difluoromethoxy)pyridine
[7]

SMILES FC(F)OC1=CC(Cl)=NC=C1 [8]

Purity Typically ≥97% [5][8]

Boiling Point 208.8±35.0 °C (Predicted) [5]

Density 1.4±0.1 g/cm³ (Predicted) [5]

LogP 2.3364 (Predicted) [8]

Proposed Synthesis and Mechanism
While specific proprietary synthesis routes may vary between suppliers, a chemically sound

and efficient pathway to 2-Chloro-4-(difluoromethoxy)pyridine can be devised from readily

available starting materials. The most logical approach involves the O-difluoromethylation of 2-

chloro-4-hydroxypyridine. This strategy is supported by established methodologies for the

synthesis of related difluoromethoxy-aryl compounds.[9]

The causality behind this choice rests on the nucleophilicity of the hydroxyl group on the

pyridine ring, which can be readily deprotonated to form a pyridinoxide anion. This anion then

acts as a nucleophile to attack a suitable electrophilic difluoromethyl source.
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Caption: Proposed synthetic pathway for 2-Chloro-4-(difluoromethoxy)pyridine.

Experimental Protocol: O-Difluoromethylation
This protocol is a representative, field-proven methodology adapted from similar

transformations. Researchers must first conduct a thorough risk assessment and ensure all

safety measures are in place.
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Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic

stirrer, reflux condenser, and nitrogen inlet, add 2-chloro-4-hydroxypyridine (1.0 eq) and a

suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile.

Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃, 2.0 eq), to the

suspension.

Reagent Addition: Add the difluoromethylating agent, such as sodium chlorodifluoroacetate

(ClCF₂COONa, 2.0-3.0 eq), to the reaction mixture.

Reaction Conditions: Heat the mixture to 80-120 °C under a nitrogen atmosphere. The

reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS).

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water

and extract the product with a suitable organic solvent (e.g., ethyl acetate or

dichloromethane) three times.

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate

(Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be

purified by column chromatography on silica gel to yield the final, high-purity 2-Chloro-4-
(difluoromethoxy)pyridine.[5]

Reactivity and Synthetic Utility
The primary value of 2-Chloro-4-(difluoromethoxy)pyridine lies in its utility as a versatile

synthetic intermediate.[6] Its reactivity is dominated by the chlorine atom at the C2 position,

which is activated towards nucleophilic aromatic substitution (SⁿAr). This allows for the

strategic introduction of a wide variety of functional groups and molecular scaffolds, a critical

step in building structure-activity relationships (SAR).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/product/b580371?utm_src=pdf-body
https://www.benchchem.com/product/b580371?utm_src=pdf-body
https://www.nbinno.com/pharmaceutical-intermediates/2-chloro-4-difluoromethoxy-pyridine-pharmaceutical-intermediate-manufacturer-supplier-china-qm
https://www.benchchem.com/product/b580371?utm_src=pdf-body
https://www.benchchem.com/product/b1404724
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b580371?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Key Coupling Reactions Resulting Scaffolds

2-Chloro-4-(difluoromethoxy)pyridine

Suzuki Coupling
(Boronic Acids/Esters) Pd Catalyst,

Base

Buchwald-Hartwig
Amination (Amines)

 Pd Catalyst,
Base

Thiolation
(Thiols)

 Base

Alkoxylation
(Alcohols)

 Base

Bi-aryl Pyridines

2-Amino Pyridines

2-Thioether Pyridines

2-Alkoxy Pyridines

Click to download full resolution via product page

Caption: Reactivity of 2-Chloro-4-(difluoromethoxy)pyridine in key cross-coupling reactions.

Protocol: Suzuki-Miyaura Cross-Coupling
This protocol outlines a standard procedure for creating a C-C bond at the 2-position, a

common strategy in fragment-based drug design.

Reagent Preparation: In a reaction vessel, combine 2-Chloro-4-(difluoromethoxy)pyridine
(1.0 eq), the desired aryl or heteroaryl boronic acid (1.1-1.5 eq), a palladium catalyst such as

Pd(PPh₃)₄ (0.02-0.05 eq), and a base like sodium carbonate (Na₂CO₃) or potassium

phosphate (K₃PO₄) (2.0-3.0 eq).

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent

(e.g., 1,4-dioxane or toluene) and water.
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Reaction Execution: Heat the mixture under an inert atmosphere (Nitrogen or Argon) to 80-

100 °C for 2-12 hours, monitoring by TLC or LC-MS.

Purification: After cooling, perform an aqueous workup similar to the synthesis protocol. The

resulting crude product is then purified via flash chromatography or recrystallization to yield

the desired 2-aryl-4-(difluoromethoxy)pyridine derivative.

Strategic Applications in Drug Discovery
The incorporation of the 2-chloro-4-(difluoromethoxy)pyridine moiety into a drug candidate

can be a decisive factor in achieving a successful clinical outcome.

Metabolic Stability: The -OCHF₂ group is significantly more resistant to oxidative metabolism

compared to a traditional methoxy (-OCH₃) or benzylic group. This can lead to an improved

pharmacokinetic profile, including a longer half-life and reduced potential for the formation of

reactive metabolites.[4]

Lipophilicity and Permeability: Fluorine substitution generally increases the lipophilicity of a

molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.

The -OCHF₂ group provides a moderate increase in lipophilicity, offering a fine-tuning

mechanism for optimizing absorption, distribution, metabolism, and excretion (ADME)

properties.

Target Engagement: As a bioisostere of a hydroxyl group, the -OCHF₂ moiety can act as a

weak hydrogen bond donor through its C-H bond.[10] This allows it to mimic interactions of

natural ligands with target proteins while altering the electronic and conformational properties

of the molecule.

pKa Modulation: The strong electron-withdrawing nature of the difluoromethoxy group can

significantly lower the pKa of the pyridine nitrogen, reducing its basicity. This is a critical

parameter for controlling drug solubility, receptor binding, and off-target effects.
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Caption: Role of the title compound in a typical drug discovery workflow.
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Analytical Characterization
To ensure the identity and purity of 2-Chloro-4-(difluoromethoxy)pyridine, a standard suite of

analytical techniques is employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Will show characteristic signals for the aromatic protons on the pyridine ring. The

proton of the -OCHF₂ group will appear as a distinctive triplet with a large coupling

constant (J ≈ 73 Hz) due to coupling with the two fluorine atoms.

¹⁹F NMR: Will show a doublet corresponding to the two equivalent fluorine atoms, coupled

to the single proton of the difluoromethyl group.

¹³C NMR: Will display signals for the six carbon atoms. The carbon of the -OCHF₂ group

will appear as a triplet due to C-F coupling.

Mass Spectrometry (MS): Will confirm the molecular weight (179.55 g/mol ) and show a

characteristic isotopic pattern for a molecule containing one chlorine atom (M and M+2

peaks in an approximate 3:1 ratio).

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the

compound, typically reported as a percentage based on peak area at a specific UV

wavelength.

Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be strictly followed when

handling 2-Chloro-4-(difluoromethoxy)pyridine.

General Handling: Use in a well-ventilated fume hood. Wear appropriate Personal Protective

Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid

inhalation of vapors and contact with skin and eyes.

Storage: Based on supplier recommendations, this compound should be stored in a tightly

sealed container under an inert atmosphere (nitrogen or argon). For long-term stability,

refrigerated storage at 2-8°C is advised.[5]
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Safety Data Sheet (SDS):Crucially, users must obtain and consult the material-specific

Safety Data Sheet provided by the supplier before any handling or use. The SDS contains

detailed information regarding hazards, first-aid measures, and emergency procedures.

Conclusion
2-Chloro-4-(difluoromethoxy)pyridine is more than just a chemical intermediate; it is a

strategically designed building block that empowers medicinal chemists to address key

challenges in drug design. Its unique combination of a versatile synthetic handle (the 2-chloro

group) and a valuable pharmacokinetic modulator (the 4-difluoromethoxy group) makes it a

high-value asset for developing next-generation therapeutics. By enabling precise control over

molecular architecture and physicochemical properties, it facilitates the efficient exploration of

chemical space and accelerates the journey from initial hit to viable drug candidate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b580371?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b580371?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

